Cas no 2228180-91-2 (2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol)

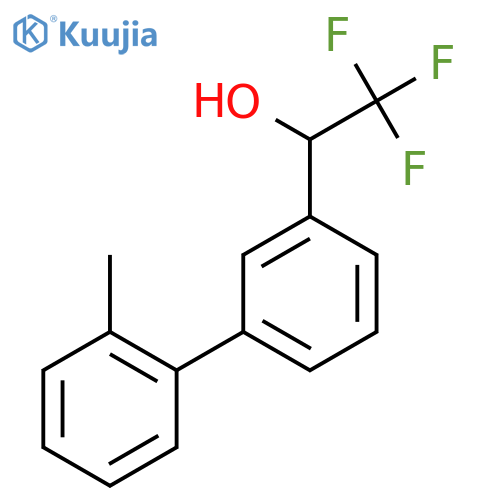

2228180-91-2 structure

商品名:2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol

2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol

- 2228180-91-2

- EN300-1952673

- 2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol

-

- インチ: 1S/C15H13F3O/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(19)15(16,17)18/h2-9,14,19H,1H3

- InChIKey: FOVNETPJAVAXEN-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC=C(C=1)C1C=CC=CC=1C)O)(F)F

計算された属性

- せいみつぶんしりょう: 266.09184952g/mol

- どういたいしつりょう: 266.09184952g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 20.2Ų

2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952673-5g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 5g |

$2110.0 | 2023-09-17 | ||

| Enamine | EN300-1952673-0.05g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 0.05g |

$612.0 | 2023-09-17 | ||

| Enamine | EN300-1952673-1.0g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 1g |

$728.0 | 2023-06-01 | ||

| Enamine | EN300-1952673-5.0g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 5g |

$2110.0 | 2023-06-01 | ||

| Enamine | EN300-1952673-1g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 1g |

$728.0 | 2023-09-17 | ||

| Enamine | EN300-1952673-10.0g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 10g |

$3131.0 | 2023-06-01 | ||

| Enamine | EN300-1952673-2.5g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 2.5g |

$1428.0 | 2023-09-17 | ||

| Enamine | EN300-1952673-0.1g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 0.1g |

$640.0 | 2023-09-17 | ||

| Enamine | EN300-1952673-10g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 10g |

$3131.0 | 2023-09-17 | ||

| Enamine | EN300-1952673-0.5g |

2,2,2-trifluoro-1-[3-(2-methylphenyl)phenyl]ethan-1-ol |

2228180-91-2 | 0.5g |

$699.0 | 2023-09-17 |

2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2228180-91-2 (2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬